6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-10-2-5-14(23)22(20-10)9-11-7-21(8-11)13-4-3-12(6-19-13)15(16,17)18/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJWZIFWKMZZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Molecular Formula : C16H18F3N3O
Molecular Weight : 325.28 g/mol
CAS Number : 187327-30-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and survival.
Key Mechanisms:
- FLT3 Inhibition : Similar compounds have shown activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, suggesting a potential role in hematological malignancies .
- Cell Cycle Regulation : The compound may influence cell cycle checkpoints, leading to apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the trifluoromethyl group and the azetidine moiety can significantly affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and cellular uptake |
| Azetidine nitrogen | Influences receptor binding affinity |
| Methyl group at position 6 | Modulates metabolic stability |
Biological Assays
In vitro assays have been conducted to evaluate the potency of this compound against various cancer cell lines. The results indicate promising anti-cancer properties.
Selected Findings:
- Cell Viability Assays : The compound exhibited IC50 values in the low micromolar range against FLT3-dependent AML cells.
- Apoptosis Induction : Flow cytometry analyses demonstrated increased apoptosis in treated cells compared to controls.
Case Studies
- Study on AML Cells : A study evaluated the effects of this compound on MV4-11 cells, revealing significant inhibition of cell growth and induction of apoptosis, corroborating its potential as an anti-cancer agent .
- Mechanistic Insights : Further investigations into the apoptotic pathways activated by this compound showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
